REACTION_CXSMILES
|
CS[C:3]1[S:4][C:5]2[C:11]([C:12]#[N:13])=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=1.FC1C2SC([I:24])=NC=2C=CC=1>>[I:24][C:3]1[S:4][C:5]2[C:11]([C:12]#[N:13])=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSC=1SC2=C(N1)C=CC=C2C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=CC=2N=C(SC21)I
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1SC2=C(N1)C=CC=C2C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |